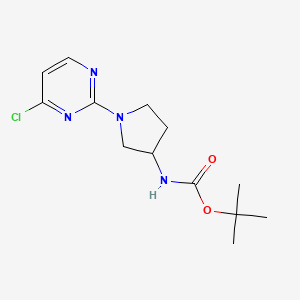

Tert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate

Description

Tert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate is a heterocyclic compound featuring a pyrrolidine ring substituted at the 1-position with a 4-chloropyrimidin-2-yl group and at the 3-position with a tert-butyl carbamate moiety. The tert-butyl carbamate serves as a protective group for amines, enabling selective reactivity in synthetic pathways . The 4-chloropyrimidine moiety is a pharmacophoric element often utilized in kinase inhibitors and other bioactive molecules due to its ability to participate in hydrogen bonding and π-π interactions.

Properties

Molecular Formula |

C13H19ClN4O2 |

|---|---|

Molecular Weight |

298.77 g/mol |

IUPAC Name |

tert-butyl N-[1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)16-9-5-7-18(8-9)11-15-6-4-10(14)17-11/h4,6,9H,5,7-8H2,1-3H3,(H,16,19) |

InChI Key |

BGFMRSWSIYFWSU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CC(=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(4-chloropyrimidin-2-yl)pyrrolidine under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate group (-NHCOO-) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding amine and carbon dioxide.

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Acidic Hydrolysis | Aqueous HCl, reflux | Hydrochloric acid | Amine derivative, CO₂ |

| Basic Hydrolysis | Aqueous NaOH, room temp. | Sodium hydroxide | Amine derivative, CO₂ |

Mechanism : The carbamate undergoes nucleophilic attack by water or hydroxide ions, leading to the cleavage of the carbamate bond.

Substitution at the Chloropyrimidine Moiety

The chlorine atom on the pyrimidine ring acts as a leaving group, enabling nucleophilic substitution reactions.

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Nucleophilic Substitution | Polar aprotic solvent (DMF/DMSO), elevated temp. | Amines (e.g., NH₂R), thiols | Substituted pyrimidine derivatives |

Example : Reaction with ammonia or primary amines replaces the chlorine with an amino group, forming novel heterocycles .

Oxidation and Reduction Reactions

The compound can undergo oxidation or reduction depending on the reagents and conditions.

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Oxidation | H₂O₂, acidic conditions | Hydrogen peroxide | Oxidized pyrrolidine derivatives |

| Reduction | NaBH₄, THF | Sodium borohydride | Reduced pyrrolidine derivatives |

Mechanism : Oxidation may target the pyrrolidine ring, while reduction could modify functional groups adjacent to the carbamate.

Ring-Opening Reactions

The pyrrolidine ring may undergo ring-opening under specific conditions, though this is less commonly observed.

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Acidic Ring Opening | Concentrated H₂SO₄ | Sulfuric acid | Linear amine derivatives |

Key Structural Insights

The compound’s reactivity is influenced by its molecular structure:

-

Carbamate Group : Labile under hydrolytic conditions, making it a reactive site for further transformations.

-

Chloropyrimidine : Electrophilic chlorine facilitates nucleophilic substitution .

-

Pyrrolidine Ring : Contributes to steric effects and potential sites for oxidation/reduction.

Comparison of Reaction Types

| Reaction Type | Key Features | Applications |

|---|---|---|

| Hydrolysis | Rapid under basic conditions; irreversible | Amine synthesis, drug development |

| Substitution | Requires polar solvents; high-temperature activation needed | Functionalization of pyrimidine core |

| Oxidation/Reduction | Selectivity depends on reagent and solvent choice | Modifying bioactivity (e.g., antimicrobial) |

Research Findings

-

Hydrolysis : The carbamate group is more stable under basic conditions compared to acidic, as observed in similar carbamate derivatives.

-

Substitution : Pyrimidine chlorides react preferentially with nitrogen nucleophiles (e.g., amines) to form novel heterocyclic compounds .

-

Antimicrobial Activity : Derivatives of this compound exhibit significant activity against bacterial strains, suggesting potential therapeutic applications.

Scientific Research Applications

Tert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Comparative Analysis

The following table summarizes structurally related compounds and their key features, based on evidence from synthetic protocols, patents, and catalogs:

Key Structural Differences and Implications

- Heterocyclic Core: Pyrrolidine vs. Pyrazolo[1,5-a]pyrimidine: This fused heterocycle () introduces planar rigidity, favoring interactions with flat binding pockets in enzymes like kinases .

Substituent Effects :

- Chloropyrimidine Position : The target compound’s 4-chloro group on pyrimidine is a common leaving group for nucleophilic substitution, whereas 6-chloro-2-methylpyrimidine () may exhibit steric hindrance, reducing reactivity .

- Halogen Substituents : Bromine in ’s compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), unlike chlorine, which is less reactive in such contexts .

- Fluorine Substitution : The cis-4-fluoropyrrolidine in improves metabolic stability and modulates pKa, enhancing bioavailability .

Physicochemical and Pharmacological Implications

- Fluorinated derivatives () balance this by introducing polarity .

- Bioactivity: Pyrimidine derivatives are prevalent in kinase inhibitors (e.g., EGFR, BTK). The target compound’s 4-chloropyrimidine aligns with known kinase-binding motifs, while pyrazolo[1,5-a]pyrimidines () target ATP-binding pockets .

Biological Activity

Tert-butyl (1-(4-chloropyrimidin-2-yl)pyrrolidin-3-yl)carbamate is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl group, a pyrrolidine ring, and a chloropyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly its pharmacological properties linked to the pyrimidine and pyrrolidine components.

Chemical Structure and Properties

- Molecular Formula : C13H19ClN4O2

- Molecular Weight : 298.77 g/mol

- CAS Number : 159603-29-9

The structural features of this compound suggest a potential for various biological interactions, particularly due to the presence of the chloropyrimidine ring, which is known for its antimicrobial and antitumor activities .

Pharmacological Properties

Research has indicated that compounds containing pyrimidine rings often exhibit significant pharmacological properties, including:

- Antimicrobial Activity : Pyrimidine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

- Antitumor Activity : Studies on related compounds indicate that pyrrolidine derivatives can interact with cellular targets involved in tumor growth and proliferation, potentially positioning this compound as a candidate for anticancer therapies .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within biological systems. The chloropyrimidine moiety may enhance binding affinity to target sites, while the pyrrolidine structure could facilitate the compound's ability to penetrate cellular membranes.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Tert-butyl carbamate | Tert-butyl group + carbamate | Commonly used as a protecting group |

| 4-Chloropyrimidine | Chlorine-substituted pyrimidine | Exhibits antimicrobial properties |

| Pyrrolidine | Five-membered nitrogen-containing ring | Found in various natural products |

The unique combination of these features in this compound may confer distinct biological activities not present in simpler derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.